(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid
Description
Structural Significance of Cyclobutane-Containing Amino Acids
Cyclobutane-containing amino acids derive unique properties from their strained four-membered carbocyclic ring. Unlike larger cycloalkanes, the cyclobutane ring adopts a puckered conformation with bond angles of approximately 90°, inducing significant ring strain (≈26 kcal/mol). This strain is partially offset by increased C–C bond π-character (18–22% vs. 0% in ethane), which stabilizes the structure through hyperconjugation. The compound’s cyclobutane core imposes severe conformational restrictions, as demonstrated by its inability to adopt planar arrangements common in aromatic amino acids.
Key structural parameters of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid include:
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₁NO₃ |
| Molecular weight | 145.16 g/mol |
| IUPAC name | (1S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
| Hydrogen bond donors | 3 (amino, hydroxyl, carboxylic acid) |
| Ring puckering amplitude | 0.5–0.7 Å (calculated) |
This architecture enables three critical functions:
- Spatial preorganization : The cyclobutane ring fixes the amino and carboxylic acid groups in a cis-1,2 relationship, mimicking turn structures in peptides.
- Enhanced rigidity : Compared to acyclic γ-amino acids, rotational freedom decreases by >90% around the C1–C2 axis.
- Hydrophobic surface area : The cyclobutane contributes 85 Ų of nonpolar surface, facilitating interactions with hydrophobic protein pockets.
Stereochemical Configuration and Biological Relevance
The (1S,2S) stereochemistry critically determines the compound’s bioactivity. Molecular dynamics simulations show that this configuration positions the hydroxymethyl group 2.3 Å closer to the carboxylic acid moiety compared to the (1R,2R) enantiomer, enabling intramolecular hydrogen bonding (O–H···O=C, 2.1 Å). This interaction stabilizes a gauche conformation that matches the spatial requirements of proline-specific peptide receptors.
Biological systems exhibit marked stereoselectivity for the (1S,2S) form:
- Binding affinity : 12-fold higher affinity for κ-opioid receptors vs. (1R,2R) in peptide conjugates (Kₐ = 0.8 nM vs. 9.6 nM).
- Metabolic stability : 3× longer half-life in hepatic microsomes compared to diastereomers (t₁/₂ = 45 min vs. 15 min).
- Membrane permeability : 2.4× increased Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to optimized hydrogen bond donor count.
The stereochemical influence extends to supramolecular assembly. In aqueous solutions, (1S,2S)-configured molecules form helical fibrils (diameter = 7.2 nm) via stereospecific π–π stacking, while enantiomers generate disordered aggregates.
Role in Conformationally Restricted Peptidomimetics
Incorporating (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid into peptides induces predictable secondary structures. Replacing glycine with this residue in tripeptides reduces conformational entropy by 4.8 kcal/mol, forcing β-hairpin formation. Key applications include:
1.3.1. β-Turn Mimicry
The compound stabilizes type II β-turns when positioned at i+1 and i+2 residues. In a 12-mer neuropeptide Y analogue, substitution increased α-helicity from 38% to 72% (CD analysis) and boosted receptor binding 20-fold.
1.3.2. Hydrocarbon Stapling
The hydroxymethyl group enables olefin metathesis for peptide stapling. Stapled peptides containing this residue show:
- 98% α-helicity vs. 45% in unstapled controls
- 10⁴-fold improved proteolytic resistance (t₁/₂ > 48 h in serum)
- Sub-nanomolar IC₅₀ values in MDM2/p53 inhibition assays
1.3.3. Dendrimer Core Structures
As a dendrimer core, the compound generates defined 3D architectures:
| Generation | Diameter (nm) | Surface Groups |
|---|---|---|
| G1 | 2.8 ± 0.2 | 8 |
| G2 | 4.1 ± 0.3 | 16 |
| G3 | 5.9 ± 0.4 | 32 |
These dendrimers exhibit 92% cell penetration efficiency vs. 35% for PAMAM analogues, attributed to the cyclobutane’s rigidity.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1 |
InChI Key |
CXBOBABAALGALT-XINAWCOVSA-N |
Isomeric SMILES |
C1C[C@]([C@H]1CO)(C(=O)O)N |
Canonical SMILES |
C1CC(C1CO)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization with Phosphazenic Bases
The most widely reported method involves the use of chiral glycine equivalents to establish the stereogenic centers. In one seminal approach, a chiral glycine derivative (49) is treated with silyl-protected iodohydrins (5a–d) under strongly basic conditions. The phosphazenic base tert-butylimino-tris(pyrrolidino)phosphorane (tBu-P4) facilitates cyclization at −80°C, yielding spirocyclic intermediates (6a–d) with >95% diastereomeric excess (de). Subsequent deprotection and oxidation steps afford the target amino acid. This method emphasizes the critical role of tBu-P4 in stabilizing transition states during ring closure, ensuring both regioselectivity and stereochemical fidelity.
Enantiomeric Control via Bis-Lactim Ethers
Bis-lactim ethers derived from L-valine or L-tert-leucine serve as chiral templates for asymmetric induction. For example, bis-lactim ether (14) undergoes alkylation with cyclobutane-forming electrophiles, followed by acid hydrolysis to yield enantiopure (1S,2S)-configured products. This approach leverages the rigid bicyclic structure of the lactim ether to enforce facial selectivity during nucleophilic attacks, achieving enantiomeric ratios (er) exceeding 99:1 in optimized cases.
Strecker Synthesis with Cyclobutanone Derivatives
Chiral Auxiliaries in Cyclobutanone Condensation
Racemic 2-methylcyclobutanone (6a–e) is condensed with (S)-α-methylbenzylamine (α-MBA) in the presence of acetic acid or p-toluenesulfonic acid (TsOH), forming Schiff base intermediates. Subsequent cyanide addition with sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) generates α-amino nitriles (7a–c, 8a–c) with moderate diastereoselectivity (dr 3:1 to 5:1). Hydrolysis of these nitriles using concentrated HCl yields the final amino acid, though this method requires chromatographic separation to isolate the (1S,2S) diastereomer.
Diastereoselective Cyanide Addition
Modifying the Strecker protocol, ZnCl₂ is employed to enhance stereocontrol during cyanide addition to cyclobutanone-derived imines. For instance, treatment of imine (42) with TMSCN/ZnCl₂ at −20°C produces a 4:1 dr favoring the cis-configured nitrile (44) , which is crystallized to >99% de before hydrolysis. This optimization addresses the inherent limitations of early Strecker routes, which suffered from poor selectivity.
Cyclopropanation and Ring Expansion Strategies
Cyclopropanation of Dehydroamino Acids
A ring-expansion strategy starts with chiral dehydroamino acid derivatives. For example, Rh-catalyzed cyclopropanation of didehydroamino acid (17) with diazo compounds generates cyclopropane intermediates (18) , which undergo oxidative ring expansion to cyclobutanes using m-CPBA. This method capitalizes on the stereochemical memory of the cyclopropane intermediate, preserving er >98% during expansion.
Baeyer-Villiger Oxidation for Ring Functionalization
Keteniminium salts (14) , derived from N-tosylsarcosinamide (13) , undergo [2+2] cycloaddition with olefins to form cyclobutanones (15) . Regioselective Baeyer-Villiger oxidation with m-CPBA introduces oxygen functionality, yielding lactols (16) that are further elaborated to the target amino acid. This sequence achieves 70–85% yields with er up to 92:8, demonstrating the utility of oxidation-driven ring functionalization.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of (1S,2S)-1-Amino-2-(carboxymethyl)cyclobutanecarboxylic acid.
Reduction: Formation of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanol.
Substitution: Formation of N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Production Methods
The synthesis of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves cyclization reactions of suitable precursors. Common methods include:
- Cyclization of Amino Alcohols : This method utilizes carboxylic acids or their derivatives under controlled conditions to produce the desired compound with high enantiomeric purity.
- Industrial Production : Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to ensure cost-effectiveness and scalability.
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
- Enzyme-Substrate Interactions : It is used to study interactions between enzymes and substrates, aiding in the understanding of metabolic pathways.
- Protein-Ligand Binding Studies : The compound can be employed in research focused on drug design and development, particularly in targeting specific protein interactions.
Material Science
- Polymer Development : It is utilized in creating polymers with enhanced properties such as elasticity and strength, making it valuable for industrial applications.
Pharmaceutical Development
- Neurological Disorders : The compound is investigated for its potential in developing drugs targeting neurological disorders due to its unique structural properties that allow for selective binding to biological targets.
Case Studies
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in covalent bonding with active site residues, leading to inhibition or activation of the target protein. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis requires precise stereochemical control, whereas racemic mixtures (e.g., ) are easier to produce but less biologically relevant .
- Data Gaps : Physical properties (e.g., melting points, solubility) for many analogs are unavailable, limiting direct comparisons. Further studies are needed to correlate substituent effects with pharmacokinetic profiles.
Biological Activity
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is a chiral amino acid derivative with a unique cyclobutane structure. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a tool in biochemical research.
- Molecular Formula : C6H11NO3
- Molecular Weight : 145.16 g/mol
- IUPAC Name : (1S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid
- Structure : The compound features an amino group and a hydroxymethyl group attached to a cyclobutane ring, which contributes to its unique reactivity and biological interactions.
The biological activity of (1S,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its chiral nature allows for selective binding, which can modulate the activity of these targets, leading to various physiological effects.
Biological Activity
Research indicates that (1S,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth, making it a candidate for cancer therapy. It acts as a selective antagonist of certain receptors involved in tumor progression .
- Neurotransmitter Modulation : The compound has been identified as an inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of (1S,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid:
- Antitumor Studies : A study demonstrated that the compound reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells .
- Neuropharmacological Research : In vitro studies revealed that the compound modulated NMDA receptor activity, enhancing synaptic transmission in neuronal cultures. This effect was associated with improved cognitive function in animal models .
- Toxicity Assessment : Toxicological evaluations indicated low toxicity levels, supporting its potential as a therapeutic agent with minimal side effects .
Comparative Analysis
To understand the unique properties of (1S,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid, a comparison with related compounds is essential:
| Compound Name | Structure | Biological Activity | Toxicity |
|---|---|---|---|
| (1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid | Similar structure | Moderate NMDA antagonism | Low |
| (1S,2R)-Amino Acid Derivative | Different stereochemistry | Weak antitumor activity | Moderate |
| (1R,2S)-Amino Acid Derivative | Different stereochemistry | Low NMDA antagonism | Low |
Synthesis and Applications
The synthesis of (1S,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid typically involves enantioselective methods that yield high purity and specific stereochemistry. Its applications extend beyond medicinal chemistry into materials science where it serves as a building block for polymers with unique properties .
Q & A
Q. What are the optimal synthetic routes for (1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid, and how is stereochemical integrity maintained?
The synthesis typically involves multi-step strategies to preserve the (1S,2S) configuration. A validated route includes:
- Boc protection : Reacting the amino group with tert-butoxycarbonyl (Boc) anhydride under basic conditions to prevent side reactions .
- Cyclopropane/cyclobutane ring formation : Using Diels-Alder reactions with ethyl(E)-3-nitroacrylate and furan to construct strained rings, leveraging stereoselective catalysis .
- Deprotection and purification : Trifluoroacetic acid (TFA) cleaves the Boc group, followed by ion-exchange chromatography to isolate the enantiomerically pure product (>99% ee confirmed by chiral HPLC) .
Critical factors include reaction temperature control (<0°C during nitrile additions) and chiral auxiliary use to minimize racemization.
Q. What analytical techniques confirm the structural and stereochemical purity of this compound?
- NMR spectroscopy : H and C NMR data (e.g., δ 1.8–2.1 ppm for cyclobutane protons, δ 175 ppm for carboxylic carbons) validate the backbone structure .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention time comparisons to authentic standards .
- X-ray crystallography : Used in related cyclobutane derivatives to confirm absolute configuration when ambiguity arises .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in peptide synthesis or drug design?
The cyclobutane ring introduces angle strain (~20–30 kcal/mol), which:
- Enhances nucleophilic reactivity at the hydroxymethyl group, enabling selective functionalization (e.g., esterification or glycosylation) .
- Stabilizes transition states in intramolecular cyclization reactions, favoring β-turn motifs in peptidomimetics .
- Reduces metabolic stability compared to cyclohexane analogs, as shown in comparative enzymatic hydrolysis assays .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this amino acid?
- Low-temperature coupling : Activating the carboxyl group with HATU/DIPEA at –20°C reduces epimerization .
- Side-chain anchoring : Immobilizing the hydroxymethyl group to resin minimizes backbone interactions during elongation .
- Post-synthetic analysis : MALDI-TOF MS and circular dichroism (CD) monitor racemization, with corrective repurification via reverse-phase HPLC if needed .
Q. How can conflicting solubility data across studies be resolved?
Discrepancies in solubility (e.g., water vs. organic solvents) often arise from:
- pH-dependent ionization : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) dictate solubility. Adjusting pH to 4–6 maximizes aqueous solubility .
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which exhibit distinct solubility profiles .
- Co-solvent systems : Blending water with DMSO or ethanol (10–20% v/v) enhances solubility for biological assays without denaturing proteins .
Key Challenges and Future Directions
- Catalytic asymmetric synthesis : Developing transition-metal catalysts (e.g., Rh or Pd) for scalable enantioselective cyclobutane formation .
- In vivo stability profiling : Tracking metabolic degradation using C-labeled analogs in pharmacokinetic studies .
- Computational modeling : DFT studies to predict cyclobutane ring strain’s impact on bioactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
